7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
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Properties
IUPAC Name |
7-(chloromethyl)-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-5-4-11-7(12)2-6(3-9)10-8(11)13-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZCXIFIXPCDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2S1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589708 | |
| Record name | 7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943656-55-1 | |
| Record name | 7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that the compound is part of the thiazolopyrimidine class of compounds, which have been shown to interact with various biological targets.
Biochemical Analysis
Biochemical Properties
7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound effectively prevents the re-ligation of DNA strands, leading to DNA damage and cell death.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as topoisomerase I, leading to enzyme inhibition. This binding interaction disrupts the normal function of the enzyme, resulting in the accumulation of DNA breaks and subsequent cell death. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods. Its degradation products can also exert biological effects, which may contribute to its overall activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Additionally, the compound’s physicochemical properties, such as lipophilicity and molecular size, influence its distribution patterns.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects.
Biological Activity
7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.
- Molecular Formula : C8H7ClN2OS
- Molecular Weight : 214.67 g/mol
- CAS Number : 943656-55-1
Synthesis
The synthesis of this compound can be achieved from 2-amino-5-methylthiazole and ethyl 4-chloroacetoacetate. This method allows for the introduction of the chloromethyl group, which is essential for its biological activity .
Biological Activity Overview
Research has indicated that compounds in the thiazolo[3,2-a]pyrimidine class exhibit a range of biological activities, including antimicrobial and antifungal properties.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various thiazolo derivatives, including the target compound. The results showed that this compound demonstrated significant inhibitory effects against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Selective inhibition |
| Candida species | Antifungal activity |
The compound exhibited a potent inhibitory effect against Gram-negative bacteria and fungi from the Candida genus, indicating its potential as an antimicrobial agent .
The mechanism by which this compound exerts its effects involves binding interactions with critical bacterial enzymes such as DNA gyrase. Molecular docking studies revealed that the compound forms multiple hydrogen bonds with residues in the active site of DNA gyrase, contributing to its antibacterial properties. These interactions were comparable to those observed with ciprofloxacin, a well-known antibiotic .
Case Studies
Several studies have investigated the biological activity of thiazolo derivatives:
- Antifungal Activity : Compounds similar to this compound were tested against various fungi. The results indicated that these compounds had a significant effect on inhibiting fungal growth, particularly in clinical strains of Candida and other pathogens .
- Cytotoxicity Assays : The cytotoxic effects on human cell lines (e.g., HaCat and Balb/c 3T3) were assessed using MTT assays. The findings suggested that while exhibiting antimicrobial properties, these compounds also maintained acceptable levels of cytotoxicity towards human cells, thus showing promise for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its role as a potential pharmacological agent. It has been identified as a positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs), specifically enhancing the activity of GluN2A subunit-containing NMDARs. Studies have demonstrated that it can significantly increase calcium influx in response to glutamate, indicating its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Neuropharmacology
Research indicates that compounds similar to 7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one may be utilized to develop therapies aimed at modulating synaptic transmission and plasticity. The ability to enhance NMDAR activity suggests applications in cognitive enhancement and neuroprotection .
Chemical Biology
The compound serves as a tool in chemical biology for probing receptor function and signaling pathways. Its structure allows for modifications that can lead to the development of new ligands targeting various biological systems.
Case Studies
Chemical Reactions Analysis
Formation of Wittig Reagent
The chloromethyl group undergoes nucleophilic substitution with triphenylphosphine (PPh₃) to generate a phosphonium salt, enabling subsequent Wittig reactions.
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Reactants : 7-(Chloromethyl)-2-methyl-5H- thiazolo[3,2-a]pyrimidin-5-one, triphenylphosphine
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Solvent : Acetonitrile
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Temperature : Reflux (~80°C)
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Time : 30 minutes
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Product : 5-Oxo-5H- thiazolo[3,2-a]pyrimidin-7-yl methyl triphenylphosphonium chloride
Mechanism :
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Nucleophilic attack by PPh₃ on the chloromethyl carbon.
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Displacement of chloride, forming a phosphonium salt.
Condensation with Aldehydes
The phosphonium salt reacts with substituted 4-oxo-4H-chromene-2-carbaldehydes to form (E)-configured vinyl derivatives via Wittig olefination.
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Reactants : Phosphonium salt, substituted chromene aldehyde
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Solvent : Ethanol
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Catalyst : Iodine (catalytic)
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Temperature : Reflux (78–80°C)
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Workup : Precipitation in ice water, filtration, and crystallization
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Yields : 65–87%
Synthesized Derivatives and Characterization
The table below summarizes key derivatives synthesized from this compound:
| Derivative | Substituents (R₁, R₂, R₃, R₄) | Yield (%) | Melting Point (°C) | Spectral Data (MS, IR, NMR) |
|---|---|---|---|---|
| 5a | 6-Cl, 3-F, H, H | 70 | 142–144 | MS: 388 [M+H]⁺; IR: 1678 cm⁻¹ (C=O) |
| 5c | 6-Br, 3-F, H, H | 87 | 181–183 | MS: 467 [M+H]⁺; ¹H-NMR: δ 7.52 (s, Ar-H) |
| 5e | H, H, 7-CH₃, H | 83 | 154–156 | MS: 337 [M+H]⁺; IR: 3078 cm⁻¹ (Ar-H) |
| 5i | 5,7-Cl, H, H | 78 | 147–149 | MS: 392 [M+H]⁺; ¹H-NMR: δ 7.7 (s) |
| 5l | 6,8-OCH₃, H, H | 75 | 131–133 | MS: 383 [M+H]⁺; IR: 1678 cm⁻¹ (C=O) |
Key Observations :
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Electron-withdrawing groups (e.g., Cl, Br) enhance reactivity, yielding higher-melting-point products.
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Methoxy substituents (e.g., 5l ) improve solubility without compromising stability.
Reaction Optimization
Preparation Methods
General Synthetic Route
The synthesis of 7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically proceeds via a cyclization reaction between 2-amino-5-methylthiazole and ethyl 4-chloroacetoacetate in the presence of polyphosphoric acid (PPA) at elevated temperature (around 110°C) for approximately 1 hour. This reaction facilitates ring closure forming the fused thiazolo-pyrimidinone system with a chloromethyl substituent at the 7-position.
This method is well-documented and referenced in medicinal chemistry literature, including a comprehensive study by Volgraf et al. in the Journal of Medicinal Chemistry (2016).
Detailed Reaction Conditions and Mechanism Insights
- Reaction Medium: Polyphosphoric acid acts both as a dehydrating agent and catalyst, promoting cyclization by activating the keto and amino functionalities.
- Temperature: Maintaining around 110°C is critical for optimal ring closure without decomposition.
- Time: Approximately 1 hour is sufficient for completion, monitored by thin layer chromatography (TLC).
- Work-up: After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification steps such as recrystallization.
This method capitalizes on the nucleophilic attack of the amino group on the activated keto ester moiety, followed by intramolecular cyclization and elimination to form the thiazolo-pyrimidinone core with a chloromethyl group.
Alternative Preparation and Derivatization Procedures
Additional synthetic manipulations involving 7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one include:
Formation of Phosphonium Salt: Reaction with triphenylphosphine under reflux in acetonitrile yields the corresponding 5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl methyl triphenylphosphonium chloride. This intermediate is useful for Wittig-type reactions to introduce further substituents.
Condensation Reactions: The phosphonium salt derivative can be condensed with substituted 4-oxo-4H-chromene-2-carbaldehydes to create chromone-thiazolo-pyrimidinone hybrids, expanding the compound's chemical diversity and potential biological activity.
| Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Phosphonium salt formation | Triphenylphosphine, acetonitrile | Reflux, 30 min | 65-87% | Monitored by TLC, product crystallized from ethanol |
| Condensation | Phosphonium salt + 4-oxo-4H-chromene-2-carbaldehyde | Stirring, room temp to reflux | Moderate to good | Used for further functionalization |
Research Findings and Analytical Data
Spectroscopic Characterization: The synthesized compound and its derivatives have been characterized by Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance (^1H-NMR), confirming the expected structures.
Purity and Yield: Typical yields range from moderate to good (40-87%), depending on the step and purification method. Reaction progress is commonly monitored by TLC.
Physical Properties: Melting points and solubility data are reported for intermediates and final compounds, aiding in quality control.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting materials | 2-Amino-5-methylthiazole, Ethyl 4-chloroacetoacetate |
| Catalyst/Reagent | Polyphosphoric acid (PPA) |
| Temperature | ~110°C |
| Reaction time | ~1 hour |
| Work-up | Cooling, filtration, recrystallization |
| Product molecular formula | C8H7ClN2OS |
| Molecular weight | 214.67 g/mol |
| CAS Number | 943656-55-1 |
| Key characterization methods | MS, IR, ^1H-NMR |
| Yield range | Moderate to good (40-87%) |
Q & A
Q. What are the established synthetic routes for 7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and how do reaction conditions influence yield?
The synthesis of this compound often involves multi-step heterocyclization reactions. For example, describes a mechanism where 7-chloromethyl derivatives participate in S-alkylation with potassium N-phenyl-N'-cyanoimidothiocarbonate, followed by Thorpe-Ziegler isomerization and Pictet-Spengler cyclization. Key factors include:
- Catalysts : Organobase catalysts like DIPEA enhance condensation efficiency in related thiazolo[3,2-a]pyrimidine syntheses (yields 90–94%) .
- Solvents : Refluxing ethanol is commonly used for one-pot multicomponent reactions .
- Temperature : Controlled heating (e.g., reflux) accelerates cyclization while minimizing side reactions .
- Purification : Chromatography or crystallization from solvents like ethanol/dioxane improves purity .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- X-ray diffraction : Resolves spatial configurations, as demonstrated for ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
- NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms regioselectivity in cyclization (e.g., δ 162.3 ppm for carbonyl groups) .
- Mass spectrometry (MS) : Validates molecular weight (C8H7ClN2OS; Mol. Wt. 214.67) and fragmentation patterns .
- IR spectroscopy : Detects functional groups like C=O (1700–1750 cm⁻¹) and C-Cl (550–750 cm⁻¹) .
Q. How can researchers optimize the purity of this compound for biological assays?
- Chromatographic methods : Use silica gel column chromatography with eluents like ethyl acetate/hexane mixtures .
- Recrystallization : Ethanol or dioxane are preferred solvents due to moderate polarity .
- Purity standards : Aim for ≥95% purity (as per ) via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
The chloromethyl moiety (-CH2Cl) acts as a versatile electrophile. highlights its role in S-alkylation with sulfur-containing nucleophiles (e.g., thiols or thiocarbonates). Key considerations:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .
- Leaving group stability : Chloride’s moderate leaving ability allows controlled substitution without excessive reactivity .
- Steric effects : Bulky substituents on the pyrimidine ring may hinder access to the chloromethyl site, requiring optimized catalysts .
Q. What strategies resolve contradictions in reported biological activity data for thiazolo[3,2-a]pyrimidine derivatives?
Discrepancies in antimicrobial or anticancer activity (e.g., vs. ) may arise from:
- Structural variations : Minor substituent changes (e.g., triazole vs. thiadiazole moieties) alter bioactivity .
- Assay conditions : Differences in microbial strains, cell lines, or dosage regimens affect outcomes .
- Lipophilicity : shows that log P values (e.g., 1.2–3.8 for iodomethyl derivatives) correlate with membrane permeability and potency .
Resolution : Standardize assays (e.g., CLSI guidelines) and use QSAR models to link structural features (e.g., Cl-substituent position) to activity .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Docking studies : Predict binding to targets like fungal CYP51 or bacterial topoisomerase IV using software (e.g., AutoDock) .
- ADMET prediction : Tools like SwissADME estimate solubility (e.g., LogS = -4.2) and cytochrome P450 interactions .
- Molecular dynamics : Simulate stability of drug-target complexes, focusing on hydrogen bonds with active-site residues (e.g., Asp154 in C. albicans CYP51) .
Q. What mechanistic insights explain the formation of byproducts during cyclization reactions?
Byproducts often arise from:
- Competitive pathways : For example, Thorpe-Ziegler isomerization may compete with direct cyclization, requiring kinetic control .
- Over-oxidation : In reactions involving iodine or peroxides, over-oxidation of sulfur atoms can yield sulfoxides/sulfones .
Mitigation : Use stoichiometric oxidants (e.g., NaIO4) and monitor reaction progress via TLC .
Methodological Tables
Q. Table 1. Synthetic Yields of Related Thiazolo[3,2-a]pyrimidines
| Derivative | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Iodomethyl analogs | DIPEA | Ethanol | 77.3 | |
| 7-Hydroxy ester | None | DMSO | 65.0 | |
| Triazole-linked derivatives | K2CO3 | Acetonitrile | 68.0 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| C=O (pyrimidinone) | 162.3 (13C) | 1720 | 214 (M+) |
| -CH2Cl | 4.58 (1H) | 680 | - |
| Thiazole C-S | 135.4 (13C) | 620 | - |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
